molecular formula C14H7F5O3 B8193839 2',5'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

2',5'-Difluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8193839
M. Wt: 318.19 g/mol
InChI Key: QENAODFHKXQIDD-UHFFFAOYSA-N
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Description

2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a biphenyl structure, with a carboxylic acid functional group at the 3-position. Its unique structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylates.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or aldehydes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinones, carboxylates.

    Reduction: Alcohols, aldehydes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2’,5’-Difluoro-4’-methoxy-[1,1’-biphenyl]-3-carboxylic acid
  • 2’,5’-Difluoro-4’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid
  • 2’,5’-Difluoro-4’-chloro-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

Compared to similar compounds, 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both fluorine atoms and a trifluoromethoxy group. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity. The trifluoromethoxy group, in particular, is known for its ability to improve metabolic stability and bioavailability in drug molecules.

This detailed overview provides a comprehensive understanding of 2’,5’-Difluoro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2,5-difluorophenyl)-5-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O3/c15-9-1-2-12(16)11(6-9)7-3-8(13(20)21)5-10(4-7)22-14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENAODFHKXQIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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